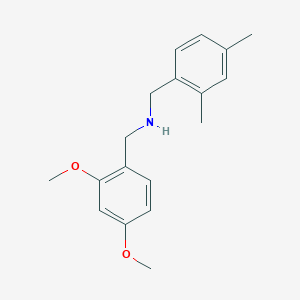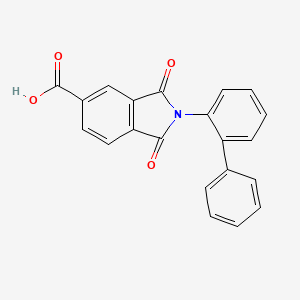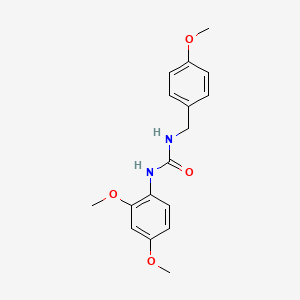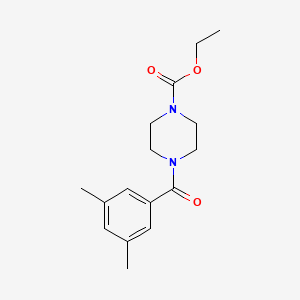![molecular formula C18H20F3N3 B5832325 1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly referred to as TFMPP, is a synthetic compound that belongs to the class of piperazines. It is a psychoactive substance that has been used recreationally due to its mood-enhancing and euphoric effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
作用機序
The exact mechanism of action of TFMPP is not fully understood. However, it is thought to exert its effects by modulating the activity of serotonin receptors in the brain. It has been found to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, leading to increased serotonin activity in the brain.
Biochemical and Physiological Effects:
TFMPP has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, as well as cause pupil dilation and sweating.
実験室実験の利点と制限
TFMPP has several advantages as a research tool. It is a selective serotonin receptor modulator, which allows for the study of specific serotonin receptor subtypes. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
However, there are also limitations to the use of TFMPP in lab experiments. Its psychoactive effects may interfere with behavioral studies, and its binding affinity for multiple serotonin receptors may complicate interpretation of results.
将来の方向性
There are several future directions for the study of TFMPP. One area of interest is its potential use in the treatment of psychiatric disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Another area of interest is the study of TFMPP's effects on other neurotransmitter systems, such as the dopamine and norepinephrine systems. This could provide further insight into its biochemical and physiological effects.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has been studied for its potential therapeutic applications in scientific research. It has a binding affinity for serotonin receptors and has been found to have a range of biochemical and physiological effects. While there are advantages to its use as a research tool, there are also limitations that must be considered. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
合成法
The synthesis of TFMPP involves the reaction of 1-(3-pyridinylmethyl)piperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by column chromatography to obtain pure TFMPP.
科学的研究の応用
TFMPP has been studied for its potential therapeutic applications in scientific research. It has been found to have a binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This has led to studies investigating its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
1-(pyridin-3-ylmethyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3/c19-18(20,21)17-6-2-1-5-16(17)14-24-10-8-23(9-11-24)13-15-4-3-7-22-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AABNIAABCZZPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)


![N-{[(3-methylphenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5832277.png)

![ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5832303.png)


![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)

![3-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5832350.png)

